molecular formula C14H12N4O B7786963 N-[(E)-[3-(furan-2-yl)pyrazol-4-ylidene]amino]-3-methylaniline

N-[(E)-[3-(furan-2-yl)pyrazol-4-ylidene]amino]-3-methylaniline

Cat. No.: B7786963
M. Wt: 252.27 g/mol
InChI Key: QNSYWZLSKKESSW-SFQUDFHCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloro-4-pyridinyl)-8-[(isopropylcarbamoyl)amino]-4-methoxydibenzo[b,d]furan-1-carboxamide involves multiple steps, including the formation of intermediate compounds. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloro-4-pyridinyl)-8-[(isopropylcarbamoyl)amino]-4-methoxydibenzo[b,d]furan-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(3,5-Dichloro-4-pyridinyl)-8-[(isopropylcarbamoyl)amino]-4-methoxydibenzo[b,d]furan-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-4-pyridinyl)-8-[(isopropylcarbamoyl)amino]-4-methoxydibenzo[b,d]furan-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,5-Dichloro-4-pyridinyl)-8-[(isopropylcarbamoyl)amino]-4-methoxydibenzo[b,d]furan-1-carboxamide include other dibenzofuran derivatives and pyridine-containing compounds .

Uniqueness

The uniqueness of N-(3,5-Dichloro-4-pyridinyl)-8-[(isopropylcarbamoyl)amino]-4-methoxydibenzo[b,d]furan-1-carboxamide lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications in scientific research and industry .

Properties

IUPAC Name

N-[(E)-[3-(furan-2-yl)pyrazol-4-ylidene]amino]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-4-2-5-11(8-10)16-17-12-9-15-18-14(12)13-6-3-7-19-13/h2-9,16H,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSYWZLSKKESSW-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C2C=NN=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C/2\C=NN=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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